molecular formula C27H23NO4 B5042959 (4Z)-2-phenyl-4-[[2-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one

(4Z)-2-phenyl-4-[[2-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one

Cat. No.: B5042959
M. Wt: 425.5 g/mol
InChI Key: GFSBXDHTSMCFJH-NMWGTECJSA-N
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Description

(4Z)-2-phenyl-4-[[2-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one is a complex organic compound characterized by its unique structure, which includes an oxazole ring, phenyl groups, and ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-phenyl-4-[[2-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.

    Introduction of phenyl groups: Phenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Ether linkages: The ether linkages are formed through nucleophilic substitution reactions involving phenols and alkyl halides.

    Final assembly: The final step involves the condensation of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-phenyl-4-[[2-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogens, alkyl halides, under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(4Z)-2-phenyl-4-[[2-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4Z)-2-phenyl-4-[[2-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes or receptors: Modulating their activity and leading to downstream effects.

    Affect signaling pathways: Such as the PI3K-AKT or MAPK pathways, influencing cellular processes like proliferation or apoptosis.

    Induce oxidative stress: Leading to cellular damage or death in targeted cells.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-2-phenyl-4-[[2-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one: shares similarities with other oxazole derivatives, such as:

Uniqueness

  • Structural complexity : The presence of multiple functional groups and linkages makes it unique compared to simpler oxazole derivatives.
  • Potential applications : Its diverse applications in various fields highlight its versatility and importance in scientific research.

Properties

IUPAC Name

(4Z)-2-phenyl-4-[[2-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO4/c1-2-10-20-11-6-8-15-24(20)30-17-18-31-25-16-9-7-14-22(25)19-23-27(29)32-26(28-23)21-12-4-3-5-13-21/h2-9,11-16,19H,1,10,17-18H2/b23-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSBXDHTSMCFJH-NMWGTECJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCCOC2=CC=CC=C2C=C3C(=O)OC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=CC=CC=C1OCCOC2=CC=CC=C2/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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